molecular formula C17H14OS B1660600 Diphenyl(thiophen-2-yl)methanol CAS No. 79654-37-8

Diphenyl(thiophen-2-yl)methanol

Cat. No.: B1660600
CAS No.: 79654-37-8
M. Wt: 266.4 g/mol
InChI Key: FKPBWSNNHLBCQG-UHFFFAOYSA-N
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Description

Diphenyl(thiophen-2-yl)methanol is a tertiary alcohol featuring two phenyl groups and a thiophen-2-yl substituent attached to a central carbon atom. For instance, enantiomerically pure (S)-phenyl(thiophen-2-yl)methanol (a mono-phenyl variant) has been synthesized via bioreduction using Lactobacillus paracasei BD101, achieving >99% enantiomeric excess (ee) and 90% yield . This underscores the compound’s relevance in stereoselective synthesis.

Properties

CAS No.

79654-37-8

Molecular Formula

C17H14OS

Molecular Weight

266.4 g/mol

IUPAC Name

diphenyl(thiophen-2-yl)methanol

InChI

InChI=1S/C17H14OS/c18-17(16-12-7-13-19-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,18H

InChI Key

FKPBWSNNHLBCQG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CS3)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CS3)O

Other CAS No.

79654-37-8

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Phenyl vs. Thiophene

Di(thiophen-2-yl)methanol (2a)
  • Structure: Replaces both phenyl groups in Diphenyl(thiophen-2-yl)methanol with thiophen-2-yl moieties.
  • Properties :
    • Melting point: 50.0–52.0 °C (lower than phenyl-containing analogs due to reduced aromatic stacking).
    • Synthesized in 79% yield via straightforward condensation .
    • Exhibits distinct $ ^1H $-NMR shifts (e.g., thiophene protons at δ 6.8–7.2 ppm) compared to phenyl analogs .
(Selenophen-2-yl)(thiophen-2-yl)methanol (2b)
  • Structure: One thiophen-2-yl group replaced with selenophen-2-yl.
  • Properties: Higher molecular weight (228 mg, 94% yield) due to selenium incorporation.
Quinuclidin-3-yldi(thiophen-2-yl)methanol
  • Structure : Incorporates a rigid quinuclidine ring instead of phenyl groups.
  • Properties: Increased steric hindrance and basicity due to the bicyclic amine. Potential pharmacological applications, though biological data are unspecified .

Functional Group Modifications

[5-({(2-Fluorophenyl)methylamino}methyl)furan-2-yl]di(thiophen-2-yl)methanol
  • Structure: Adds a fluorophenyl and methoxypropylamine substituent to the methanol core.
  • Properties :
    • Enhanced solubility in polar solvents due to the methoxy group.
    • Fluorine’s electronegativity may improve metabolic stability in drug design .
(2-Methylphenyl)-(thiophen-2-yl)methanol
  • Structure : Methyl substitution on the phenyl ring.
  • Properties: Altered electronic effects (methyl as electron-donating group) influence reactivity. Synthesized via unspecified methods with CAS No. 356553-57-6 .
Perimidine Derivatives with Thiophene (e.g., 2-(Thiophen-2-yl)-2,3-dihydro-1H-perimidine)
  • Activity: Exhibits acetylcholinesterase (AChE) inhibition (IC$ _{50} $ = 0.34 µM) due to lowered HOMO-LUMO gap and non-bonding interactions with amino acids .
Fluorescent Thiophene-Containing Compounds
  • Example: 3-Hydroxyflavone derivatives with thiophen-2-yl groups show fluorescence quantum yields (Φ$ _f $) up to 55.8% in methanol .
  • Implication: this compound may exhibit similar fluorescence if conjugated systems are preserved.
Asymmetric Bioreduction
  • paracasei BD101-mediated reduction (3.77 g scale, >99% ee) .
  • Chemical Catalysis : Traditional methods for similar alcohols often yield racemic mixtures, highlighting bioreduction’s superiority in stereocontrol .
Chalcone Cyclization
  • Example : Thiophene-containing pyrazoline derivatives (e.g., 1-(3-(4-hydroxy-3-nitrophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one) were synthesized via hydrazine cyclization (good yields) .
  • Applicability: Similar strategies could adapt this compound for antitubercular or anti-inflammatory applications.

Data Tables

Table 1: Physical Properties of Selected Analogs

Compound Melting Point (°C) Yield (%) Key Functional Groups
Di(thiophen-2-yl)methanol 50.0–52.0 79 Thiophen-2-yl, methanol
(S)-Phenyl(thiophen-2-yl)methanol >250 (decomp.) 90 Phenyl, thiophen-2-yl, (S)-config
Quinuclidin-3-yldi(thiophen-2-yl)methanol N/A N/A Quinuclidine, thiophen-2-yl

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